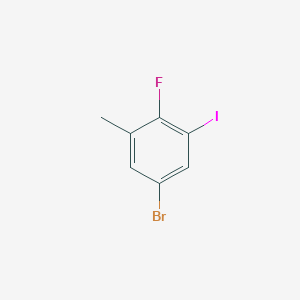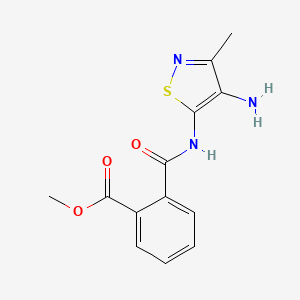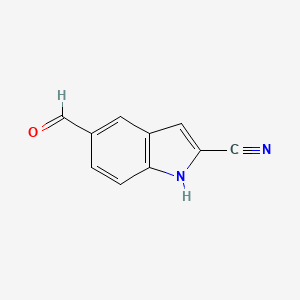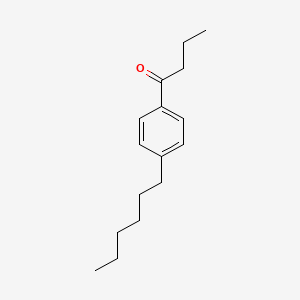
5-Bromo-2-fluoro-1-iodo-3-methylbenzene
Vue d'ensemble
Description
5-Bromo-2-fluoro-1-iodo-3-methylbenzene, also known as BFIMB, is a chemical compound with the CAS Number: 1627894-17-0 . It has a molecular weight of 314.92 . The compound is liquid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for the compound is 1S/C7H5BrFI/c1-4-2-5(8)3-6(10)7(4)9/h2-3H,1H3 . The InChI key is DNKKCEJNIVTOBI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is liquid in physical form . It has a molecular weight of 314.92 . The InChI code for the compound is 1S/C7H5BrFI/c1-4-2-5(8)3-6(10)7(4)9/h2-3H,1H3 .Applications De Recherche Scientifique
5-Bromo-2-fluoro-1-iodo-3-methylbenzene is used in a variety of scientific research applications. It has been used as a reagent in organic synthesis to synthesize various compounds, such as amides, esters, and nitriles. This compound is also used in biochemistry and physiology studies as a substrate for enzymes, such as cytochrome P450, and as an inhibitor of enzymes, such as acetylcholinesterase. It has also been used in the study of the structure and function of proteins and as a fluorescent probe to detect specific proteins.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-fluoro-1-iodo-3-methylbenzene is not fully understood. However, it is believed that its halogenated aromatic structure allows it to interact with proteins and enzymes, leading to changes in their structure and function. In particular, its interaction with cytochrome P450 leads to the formation of a complex that is capable of catalyzing the oxidation of various substrates. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the transmission of nerve signals.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, its halogenated aromatic structure has been shown to interact with proteins and enzymes, leading to changes in their structure and function. In particular, its interaction with cytochrome P450 leads to the formation of a complex that is capable of catalyzing the oxidation of various substrates. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the transmission of nerve signals.
Avantages Et Limitations Des Expériences En Laboratoire
5-Bromo-2-fluoro-1-iodo-3-methylbenzene has several advantages for use in lab experiments. It is a versatile molecule that can be used in a variety of organic synthesis reactions. It is also relatively easy to synthesize from starting materials that are commercially available. However, there are also some limitations to its use. Its halogenated aromatic structure can make it difficult to handle and store, and it can be toxic if not handled properly.
Orientations Futures
Given its versatile structure and potential applications, there are many potential future directions for 5-Bromo-2-fluoro-1-iodo-3-methylbenzene. Further research into its mechanism of action and biochemical and physiological effects could lead to new applications in biochemistry and physiology. It could also be used to develop new synthetic methods or reagents for organic synthesis. Additionally, further research into its toxicity and safe handling could lead to new safety protocols and guidelines for its use in laboratory experiments.
Propriétés
IUPAC Name |
5-bromo-2-fluoro-1-iodo-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c1-4-2-5(8)3-6(10)7(4)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKKCEJNIVTOBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)I)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6357175.png)

![6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole](/img/structure/B6357183.png)






![2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B6357240.png)


